2-Fluoro-6-methoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJNFURQDZEPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342207 | |
| Record name | 2-Fluoro-6-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529512-81-0 | |
| Record name | 2-Fluoro-6-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 529512-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Fluoro 6 Methoxybenzamide and Its Advanced Analogues
Established Synthetic Pathways for 2-Fluoro-6-methoxybenzamide
The synthesis of this compound is most commonly achieved through a multi-step process starting from readily available precursors. The primary route involves the formation of a benzonitrile (B105546) intermediate, which is subsequently hydrolyzed to the corresponding benzamide (B126).
A prevalent synthetic strategy commences with a di-fluorinated benzene (B151609) derivative, which allows for regioselective substitution. A common precursor is 2,6-difluorobenzonitrile (B137791). The synthesis proceeds through the following key reaction steps:
Nucleophilic Aromatic Substitution (SNAr): The first step involves the selective displacement of one of the fluorine atoms in 2,6-difluorobenzonitrile with a methoxy (B1213986) group. This is typically achieved by treating the starting material with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or an aprotic polar solvent such as dimethylformamide (DMF). The reaction generally proceeds under mild conditions to yield 2-fluoro-6-methoxybenzonitrile (B1332107) with high selectivity. The presence of the electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack.
Hydrolysis of the Nitrile: The resulting 2-fluoro-6-methoxybenzonitrile is then converted to the target amide, this compound. A common method for this transformation is basic hydrolysis using hydrogen peroxide in the presence of a base such as sodium hydroxide. nih.gov This method is often preferred as it can be carried out under relatively mild conditions and provides good yields of the desired benzamide.
An alternative, though less direct, approach involves the synthesis from a corresponding benzoic acid or benzoyl chloride. For instance, 2-fluoro-6-methoxybenzoic acid can be coupled with an ammonia (B1221849) source, or 2-fluoro-6-methoxybenzoyl chloride can be reacted with ammonia. The synthesis of N-methoxybenzamides, a related class of compounds, has been reported via the reaction of a benzoyl chloride with methoxyamine hydrochloride in the presence of a base like potassium carbonate. rsc.org
Table 1: Key Precursors and Intermediates in the Synthesis of this compound
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| 2,6-Difluorobenzonitrile | C₇H₃F₂N | Starting material for SNAr reaction. |
| Sodium Methoxide | CH₃ONa | Nucleophile for introducing the methoxy group. |
| 2-Fluoro-6-methoxybenzonitrile | C₈H₆FNO | Key intermediate formed via SNAr. |
| Hydrogen Peroxide | H₂O₂ | Oxidizing agent for nitrile hydrolysis. nih.gov |
| Sodium Hydroxide | NaOH | Base catalyst for nitrile hydrolysis. nih.gov |
| This compound | C₈H₈FNO₂ | Final product. nih.gov |
Strategies for Derivatization of this compound
The this compound scaffold offers multiple points for chemical modification, allowing for the generation of diverse analogues with tailored properties. Derivatization strategies can be focused on the aromatic ring, the methoxy group, or the amide linkage.
The introduction of additional fluorine atoms or other substituents onto the aromatic ring can significantly influence the physicochemical and biological properties of the molecule. The position of the fluorine atom is critical; for instance, an ortho-fluoro group can impact the conformation of the amide bond and participate in intramolecular hydrogen bonding. acs.org The presence of fluorine can also alter the electronic nature of the aromatic ring, affecting its reactivity in further substitution reactions. researchgate.net
Electrochemical fluorination represents a potential method for introducing additional fluorine atoms, although this can lead to a mixture of isomers. researchgate.net The choice of fluorinating agent, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI), and the reaction conditions can provide some control over the regioselectivity of the fluorination. mdpi.combeilstein-journals.org The existing substituents on the ring will direct the position of further electrophilic aromatic substitution.
The methoxy group at the 2-position is a key feature of the molecule and is often crucial for maintaining biological activity in its derivatives. However, this moiety can also be a site for metabolic transformation, such as O-demethylation. Strategies to modify the methoxy group include:
Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group using reagents like boron tribromide (BBr₃). acs.org This creates a new point for further functionalization, such as etherification or esterification.
Oxidation: Under certain conditions, the methoxy group can be oxidized to other functional groups, although this is less common for this specific scaffold.
Replacement: The methoxy group can be replaced with other alkoxy groups or different functionalities altogether, although this would typically require starting from a different precursor, such as 2,6-difluorobenzonitrile, and using a different nucleophile in the initial SNAr step.
The amide bond itself is a versatile functional group that can be modified in several ways. While amides are generally stable, a number of methods have been developed for their derivatization. researchgate.net
N-Alkylation/N-Arylation: The hydrogen atoms on the amide nitrogen can be substituted with alkyl or aryl groups. This can be achieved through various coupling reactions, often requiring activation of the amide.
Transamidation: The entire -NH₂ group can be exchanged with a different amine. Nickel-catalyzed transamidation of activated amides (e.g., N-Boc amides) has been shown to be an effective method. scispace.com
Conversion to Other Functional Groups: The amide can be dehydrated to a nitrile, for example, using a dehydrating agent like cyanuric chloride. google.com It can also be reduced to an amine.
Table 2: Examples of Derivatization Strategies and Potential Products
| Modification Site | Reaction Type | Reagents | Potential Product |
|---|---|---|---|
| Aromatic Ring | Electrophilic Fluorination | Selectfluor® | Difluoro-6-methoxybenzamide |
| Methoxy Group | Demethylation | BBr₃ | 2-Fluoro-6-hydroxybenzamide acs.org |
| Amide Linkage | Transamidation | Amine, Ni-catalyst | N-Substituted-2-fluoro-6-methoxybenzamide scispace.com |
| Amide Linkage | Dehydration | Cyanuric Chloride | 2-Fluoro-6-methoxybenzonitrile google.com |
Optimization of Synthetic Routes for Scalability and Efficiency
For the industrial production of this compound and its derivatives, optimization of the synthetic route is crucial to ensure cost-effectiveness, safety, and high throughput. Key considerations for scalability include:
Reagent and Solvent Selection: Utilizing inexpensive, readily available, and environmentally benign reagents and solvents is a primary goal. For instance, exploring catalyst-free or metal-free reaction conditions can significantly reduce costs and simplify purification. researchgate.net
Process Parameters: Optimizing reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and reduced formation of byproducts. The use of flow chemistry can offer advantages in terms of safety, scalability, and control over reaction conditions. nih.gov
Purification Methods: Developing efficient purification protocols, such as crystallization instead of chromatography, is essential for large-scale synthesis.
Patents related to the synthesis of complex molecules containing the this compound moiety often describe scalable processes, which can provide insights into optimized conditions. google.comgoogle.com For instance, the development of an industrial process for a related benzamide highlighted the need for improved reaction conditions for safety, economics, and environmental impact as the demand for the compound increased. researchgate.net
Application of Advanced Catalytic Systems in Benzamide Synthesis
The synthesis of benzamides, a critical structural motif in numerous pharmaceuticals and functional materials, has been significantly advanced through the development of sophisticated catalytic systems. These modern methods offer substantial improvements over traditional synthetic routes, which often rely on stoichiometric activating agents and harsh reaction conditions, leading to significant waste. Advanced catalytic approaches, including those based on transition metals and organocatalysts, facilitate direct amide bond formation with higher efficiency, selectivity, and atom economy under milder conditions. numberanalytics.comsigmaaldrich.com
Transition metal catalysis, particularly with palladium and copper, has become a cornerstone of modern amide synthesis. numberanalytics.com These metals can catalyze the coupling of amines with carboxylic acid derivatives, aryl halides, or even activate C-H bonds directly. beilstein-journals.orgnih.govacs.org Palladium-catalyzed reactions, for instance, are highly effective for the amidation of aryl halides. acs.orgorganic-chemistry.orgresearchgate.net These systems typically involve a palladium precursor, a specialized ligand designed to facilitate the key steps of oxidative addition and reductive elimination, a base, and a suitable solvent. acs.orgorganic-chemistry.org The development of bulky and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope of these reactions to include less reactive aryl chlorides and a wide array of amide substrates. researchgate.net
Copper-based catalytic systems have gained prominence as a more economical and less toxic alternative to palladium. beilstein-journals.orgnih.gov Copper catalysts are versatile, enabling the amidation of alkanes, the coupling of methylarenes with amines, and the activation of C-H bonds in benzamides for further functionalization. beilstein-journals.orgnih.govrsc.org One-pot oxidative amidation reactions catalyzed by copper represent a particularly efficient strategy, combining multiple synthetic steps into a single operation. rsc.orgrsc.org
In a move towards more sustainable and metal-free synthesis, organocatalysis has emerged as a powerful alternative. researchgate.net Boron-based catalysts, such as various boronic acids, are especially effective in promoting the direct condensation of carboxylic acids and amines by activating the carboxylic acid group toward nucleophilic attack. researchgate.netrsc.org These reactions are attractive for their operational simplicity and for producing water as the sole byproduct, aligning with the principles of green chemistry. rsc.org
The following tables summarize research findings on the application of these advanced catalytic systems in the synthesis of benzamides and related analogues.
Research Findings on Catalytic Benzamide Synthesis
Table 1: Palladium-Catalyzed Amidation Reactions
| Catalyst System (mol%) | Substrates | Base/Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| PdCl₂ / PPh₃ | Aryl Bromide, Isocyanide | CsF / DMSO/H₂O | 90 °C | Good to Excellent organic-chemistry.org |
| Pd(OAc)₂ / Ligand L10 | Aryl Chloride, Primary Amide | NaOtBu / Toluene | 100 °C | High researchgate.net |
| Pd(dba)₂ / Xantphos | Aryl Bromide, Amide | K₃PO₄ / Dioxane | 100 °C | 80-95 |
This table presents a selection of palladium-catalyzed amidation methods, showcasing the use of different palladium sources, ligands, and reaction conditions to synthesize amides from aryl halides.
Table 2: Copper-Catalyzed Amidation Reactions
| Catalyst System (mol%) | Substrates | Oxidant/Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| Cu(OAc)₂ (20) | Toluene, Morpholine | TBHP / Acetonitrile | 80 °C, 24 h | 85 rsc.orgrsc.org |
| CuBr (10) | Aryl Aldehyde, Lactam | NBS / Dichloromethane | 75 °C | Moderate to Excellent beilstein-journals.orgnih.gov |
| Cu(OTf)₂ / Phenanthroline | Cyclohexane, Benzamide | tBuOOtBu / Chlorobenzene | 120 °C | 99 nih.gov |
This table highlights the versatility of copper catalysts in various amidation reactions, including oxidative coupling and C-H functionalization.
Table 3: Boron-Based Organocatalytic Amidation
| Catalyst (mol%) | Substrates | Dehydrating Agent/Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| Phenylboronic Acid (5) | Benzoic Acid, Benzylamine | None / Toluene | Reflux | 95 rsc.org |
| o-Nitrophenylboronic Acid (10) | Carboxylic Acid, Amine | 4Å Mol. Sieves / Toluene | 110 °C | High |
| Pyridiniumboronic Acid (10) | Carboxylic Acid, Amine | None / Mesitylene | Reflux | >90 rsc.org |
This table illustrates the use of metal-free boron catalysts for the direct condensation of carboxylic acids and amines, representing a greener approach to amide synthesis.
Pharmacological and Biological Investigations of 2 Fluoro 6 Methoxybenzamide Derivatives
Inhibition of Kinase Targets by 2-Fluoro-6-methoxybenzamide Analogues
The development of this compound analogues has been part of an effort to create potent and selective inhibitors of key kinase targets implicated in cancer. Initial research led to the discovery of precursor compounds like M4K2009, which, while selective for Activin Receptor-Like Kinase 2 (ALK2) over ALK5, had moderate activity against the hERG potassium channel. researchgate.netnih.govnih.gov Subsequent modifications, including the introduction of the this compound moiety, aimed to improve this profile, resulting in derivatives with high inhibitory activity against ALK2, excellent selectivity, and better pharmacokinetic properties. researchgate.netnih.govnih.govfapesp.brresearcher.lifercsb.org
Analogues featuring the this compound group have demonstrated potent inhibitory activity against the serine/threonine kinase ALK2, a key therapeutic target in diseases such as DIPG. researchgate.netnih.gov Modifications to a parent compound series led to the identification of this compound derivatives (compounds 26a-c) that possess high inhibitory potency against ALK2. researchgate.netnih.govnih.gov For instance, replacing a trimethoxyphenyl group with the this compound moiety resulted in equipotent inhibitors. acs.org Specific analogues in this series have shown ALK2 inhibitory concentrations (IC₅₀) in the low nanomolar range in biochemical assays. scholaris.ca
Table 1: ALK2 Inhibition by this compound Analogues
A critical aspect of developing ALK2 inhibitors is ensuring high selectivity against closely related kinases like ALK5 (TGF-βR1) to minimize potential side effects. The this compound derivatives demonstrated excellent selectivity for ALK2 over ALK5. researchgate.netnih.gov This improved selectivity was a key advantage of this series over earlier compounds. nih.gov For example, while the parent compound M4K2009 was already highly selective, the this compound analogues maintained or enhanced this property. nih.govnih.gov The selectivity is often expressed as a fold difference, calculated by dividing the IC₅₀ value for ALK5 by the IC₅₀ value for ALK2.
Table 2: Selectivity Profile of this compound Analogues (ALK2 vs. ALK5)
A significant challenge in drug development is avoiding off-target activities, particularly the inhibition of the human ether-a-go-go related gene (hERG) potassium channel, which can lead to cardiac arrhythmias. nih.gov An early ALK2 inhibitor, M4K2009, showed moderate affinity for the hERG channel (IC₅₀ = 8 μM). nih.gov A key goal in developing the this compound series was to reduce this off-target activity. nih.govnih.govacs.org This effort was successful, with derivatives 26a and 26b showing optimal hERG IC₅₀ values of >30 μM. nih.govacs.org Another analogue, 26c, was slightly more potent against the ion channel but still showed a favorable profile compared to earlier compounds. nih.gov
Table 3: hERG Off-Target Activity of this compound Analogues
In Vitro Biological Activity Assessment of this compound Derivatives
The biological activity of these compounds has been evaluated through various in vitro assays, including studies on cancer cell lines and direct enzyme inhibition assays, to confirm that the biochemical potency translates into cellular effects.
Diffuse intrinsic pontine glioma (DIPG) is an aggressive pediatric brain cancer where mutations in the ACVR1 gene, which codes for ALK2, are common. nih.govacs.org This makes ALK2 a rational therapeutic target for this disease. researchgate.netnih.gov Studies have shown that DIPG cells may be dependent on the enhanced signaling resulting from these mutations. acs.org The this compound derivatives were developed as part of an open-science approach to find new therapeutics for DIPG. researchgate.netnih.gov Their potency was assessed in cell-based assays, which measure the ability of the compounds to inhibit ALK2 within a cellular environment, confirming their potential to affect DIPG cell viability. scholaris.ca
The potency and selectivity of the this compound analogues were primarily determined using radioactive in vitro kinase assays. nih.govacs.org These assays directly measure the inhibition of the purified ALK2 and ALK5 enzymes. To confirm this activity in a cellular context, a NanoBRET assay was also used in HEK293 cells. acs.org This assay measures the competitive displacement of a fluorescent tracer from the ALK2 binding pocket by the inhibitor compounds, allowing for the generation of cellular IC₅₀ values. acs.org The data from these enzymatic and cell-based assays confirm the potent and selective nature of this series of compounds. scholaris.ca
Table 4: Cellular ALK2 Inhibition by this compound Analogues
Phenotypic Screening Methodologies
The initial evaluation of this compound derivatives involved sophisticated phenotypic screening methodologies to assess their cellular activity and selectivity. A key assay utilized was a HEK293 cell-based NanoBRET (Bioluminescence Resonance Energy Transfer) assay. acs.org This technology allows for the quantitative measurement of compound binding to a specific target protein within living cells. In this context, the assay was employed to determine the half-maximal inhibitory concentration (IC50) values of the derivatives against Activin receptor-like kinase 2 (ALK2), a protein implicated in the pathology of DIPG. acs.org
To further characterize the selectivity profile of these compounds, a dual-luciferase reporter assay was used. This assay is instrumental in determining the inhibitory activity against related kinases, such as ALK5, thereby establishing a selectivity ratio which is a critical parameter for minimizing off-target effects. acs.org Additionally, the potential for cardiac liability was assessed through a HEK293 cell-based patch-clamp assay to determine the IC50 values against the hERG potassium channel, a common off-target that can lead to cardiotoxicity. acs.org
The table below summarizes the in vitro activity and selectivity of key this compound derivatives.
| Compound | ALK2 IC50 (nM) | ALK5 IC50 (nM) | hERG IC50 (µM) |
| 26a | 9 | >10,000 | >30 |
| 26b | 7 | >10,000 | >30 |
| 26c | 6 | >10,000 | 19 |
Data sourced from Ensan et al., 2020.
In Vivo Efficacy Studies in Preclinical Models
Following promising in vitro results, the this compound derivatives advanced to in vivo efficacy studies in preclinical models to evaluate their therapeutic potential in a living organism.
Evaluation in Disease Models (e.g., Diffuse Intrinsic Pontine Glioma)
Diffuse intrinsic pontine glioma (DIPG) is an aggressive and fatal pediatric brain tumor for which effective treatments are urgently needed. researchgate.netresearchgate.net The development of this compound derivatives has been largely driven by their potential to target ALK2, a kinase frequently mutated and activated in DIPG. researchgate.netresearchgate.net Preclinical evaluation in mouse models is a critical step to determine the viability of these compounds as potential therapeutic agents for this devastating disease.
Key aspects of the in vivo evaluation include the assessment of pharmacokinetic properties such as oral bioavailability and brain penetration. researchgate.netnih.gov For a drug to be effective in treating a brain tumor like DIPG, it must be able to cross the blood-brain barrier (BBB) in sufficient concentrations. Studies in mice have demonstrated that derivatives such as 26a and 26b are orally bioavailable and can penetrate the brain. researchgate.net
The table below presents key pharmacokinetic parameters of selected this compound derivatives in mice following oral administration.
| Compound | Cmax (ng/mL) | t1/2 (h) | AUCinf (ng·h/mL) | Brain/Plasma Ratio |
| 26a | 134 | 1.8 | 412 | 0.178 |
| 26b | 205 | 2.1 | 639 | 0.132 |
Data sourced from Ensan et al., 2020.
Biomarker Modulation and Pharmacodynamic Readouts
To confirm that the this compound derivatives were engaging their intended target in vivo, studies on biomarker modulation were conducted. The primary biomarker of interest is the ALK2 kinase. The inhibitory activity of the compounds was not only assessed against the wild-type (WT) form of the enzyme but also against various mutant forms that are clinically relevant in DIPG, such as ALK2-G328V, ALK2-R206H, and ALK2-R258G. acs.org Demonstrating potent inhibition of these mutant kinases is a crucial pharmacodynamic readout, indicating that the compounds are likely to be effective in tumors driven by these specific mutations.
Furthermore, the measurement of brain and plasma concentrations of the compounds over time provides a critical pharmacodynamic readout. The brain-to-plasma ratio is a key indicator of the compound's ability to penetrate the central nervous system and reach its site of action within the brain tumor. researchgate.net These measurements are essential for correlating the administered dose with target engagement and, ultimately, therapeutic efficacy.
Structure Activity Relationships Sar and Molecular Design Principles for 2 Fluoro 6 Methoxybenzamide Derivatives
Identification of Pharmacophoric Features within the 2-Fluoro-6-methoxybenzamide Scaffold
The this compound core possesses a unique arrangement of functional groups that are crucial for its biological interactions. The central benzamide (B126) moiety serves as a key structural anchor. The amide group itself is a critical pharmacophoric element, capable of forming essential hydrogen bonds with target proteins. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can function as a hydrogen bond donor. These interactions are often vital for anchoring the molecule within the binding site of a biological target, such as the hinge region of a protein kinase.
The methoxy (B1213986) group at the 6-position also plays a significant role. It can act as a hydrogen bond acceptor and its steric bulk can influence the orientation of the molecule within a binding pocket. The interplay between the ortho-fluoro and ortho-methoxy groups can enforce a twisted conformation of the amide bond relative to the phenyl ring, which can be crucial for fitting into specific binding sites and may contribute to selectivity.
Influence of Substituent Variation on Potency and Selectivity
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective biological activity. The following table summarizes key SAR findings based on variations at different positions of the benzamide core, primarily in the context of kinase inhibition.
| Position of Variation | Substituent | Effect on Potency | Effect on Selectivity | Rationale |
|---|---|---|---|---|
| Amide Nitrogen (N-H) | Small alkyl groups (e.g., methyl) | Often maintained or slightly decreased | Variable | May disrupt a critical hydrogen bond donation to the target protein. |
| Amide Nitrogen (N-H) | Bulky aromatic or heterocyclic rings | Can significantly increase | Can be enhanced | Allows for additional hydrophobic and/or polar interactions in adjacent binding pockets. |
| Phenyl Ring (Positions 3, 4, 5) | Small hydrophobic groups (e.g., methyl, chloro) | Generally well-tolerated or slightly improved | Can be modulated | Can fill small hydrophobic pockets within the binding site. |
| Phenyl Ring (Positions 3, 4, 5) | Bulky groups | Often detrimental | May decrease | Can lead to steric clashes with the target protein. |
| Phenyl Ring (Positions 3, 4, 5) | Hydrogen bond donors/acceptors | Can increase if a complementary partner is present | Can be improved | Allows for the formation of additional specific interactions with the target. |
Rational Design Strategies for Improved Biological Profiles (e.g., Kinome-wide Selectivity)
The development of derivatives with improved biological profiles, particularly enhanced kinome-wide selectivity, necessitates a rational design approach. A key strategy involves exploiting unique features of the target kinase's binding site that are not conserved across the kinome.
One successful approach is the introduction of substituents that can interact with less conserved regions of the ATP-binding pocket. For example, extending a substituent from the amide nitrogen to reach a solvent-exposed region or a specific sub-pocket can impart selectivity.
Another strategy focuses on modulating the conformational preferences of the inhibitor. As previously mentioned, the 2,6-disubstitution pattern can induce a non-planar conformation. Fine-tuning the steric and electronic properties of these ortho-substituents can optimize this dihedral angle to favor binding to the desired kinase while disfavoring binding to off-target kinases that may prefer a more planar ligand.
The following table outlines rational design strategies and their impact on the biological profile of this compound derivatives.
| Design Strategy | Modification Example | Desired Outcome | Rationale |
|---|---|---|---|
| Exploiting Specific Sub-pockets | Addition of a substituted aryl or heteroaryl group on the amide nitrogen. | Increased potency and selectivity. | The added moiety can form specific interactions in a non-conserved region of the binding site. |
| Modulating Conformational Rigidity | Introduction of cyclic structures or intramolecular hydrogen bonds. | Improved selectivity and reduced entropic penalty upon binding. | Pre-organizing the molecule into its bioactive conformation reduces the energy required for binding. |
| Improving Physicochemical Properties | Incorporation of polar groups (e.g., morpholine, piperazine). | Enhanced solubility and cell permeability. | Balances the lipophilicity of the core scaffold to improve drug-like properties. |
| Targeting the "Gatekeeper" Residue | Introduction of substituents that can interact with the gatekeeper residue. | Kinase selectivity. | The size and nature of the gatekeeper residue vary across kinases, offering a key selectivity filter. |
Computational Approaches to SAR Elucidation for Fluorinated Benzamides
Computational chemistry plays an indispensable role in elucidating the SAR of fluorinated benzamides and in guiding the design of new analogs. Molecular docking studies are routinely employed to predict the binding modes of these inhibitors within the active site of their target proteins. These models can help rationalize observed SAR data and predict the potential impact of structural modifications. For instance, docking can reveal whether a proposed substituent is likely to cause a steric clash or if it can form a favorable interaction.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts.
Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand interactions. MD can be used to assess the stability of the predicted binding mode over time and to understand how the flexibility of both the ligand and the protein influence binding. Furthermore, advanced techniques like free energy perturbation (FEP) can be used to more accurately predict the binding affinities of new analogs, offering a powerful tool for in silico lead optimization. These computational approaches, when used in conjunction with experimental data, can significantly accelerate the discovery and development of novel therapeutics based on the this compound scaffold.
Mechanistic Investigations and Molecular Interaction Analysis of 2 Fluoro 6 Methoxybenzamide and Its Analogues
Structural Basis of Ligand-Target Interactions
The precise three-dimensional arrangement of a ligand within the binding site of its target protein is fundamental to its efficacy and selectivity. Co-crystallography and subsequent analysis of the protein-ligand complex provide invaluable, high-resolution insights into these interactions.
Co-crystallography and Protein-Ligand Complex Analysis (e.g., M4K2149 with ALK2)
To understand the binding mode of 2-Fluoro-6-methoxybenzamide analogues, the co-crystal structure of a closely related benzamide (B126) analogue, M4K2149, with the ALK2 kinase domain was determined. nih.govresearchgate.net This structure, deposited in the Protein Data Bank (PDB) with the code 6T6D, was resolved at a high resolution of 2.56 Å. researchgate.netrcsb.org The analysis of this complex confirmed that M4K2149 binds within the ATP-binding pocket of ALK2. patsnap.com This binding mode is characteristic of type I kinase inhibitors, which occupy the same site as the endogenous ATP substrate.
The co-crystal structure revealed that the binding orientation of M4K2149 is similar to that of another known ALK2 inhibitor, LDN-213844 (PDB code 4BGG). nih.gov This structural information was instrumental in rationalizing the observed potencies of different analogues and guiding further structural modifications to enhance inhibitory activity and pharmacokinetic properties. nih.gov
Table 1: Crystallographic Data for M4K2149 in Complex with ALK2
| Parameter | Value |
| PDB ID | 6T6D rcsb.org |
| Resolution | 2.56 Å rcsb.org |
| R-Value Work | 0.222 rcsb.org |
| R-Value Free | 0.272 rcsb.org |
| R-Value Observed | 0.224 rcsb.org |
| Method | X-RAY DIFFRACTION rcsb.org |
Identification of Critical Binding Residues and Interaction Hotspots
Analysis of the M4K2149-ALK2 co-crystal structure identified key amino acid residues within the ALK2 binding pocket that are crucial for ligand recognition and binding. nih.govacs.org These residues, often referred to as "hotspots," are regions that contribute significantly to the binding affinity. plos.orgnih.gov
A critical interaction is a hydrogen bond formed between the pyridine (B92270) nitrogen of the inhibitor and the backbone amide of Histidine 286 (H286) in the hinge region of ALK2. nih.govacs.org This interaction is a hallmark of many ALK2 inhibitors and is preserved in the binding of M4K2149. nih.gov Additionally, the trimethoxyphenyl moiety of the parent compound, LDN-213844, was found to occupy a hydrophobic pocket, with its meta-methoxy group forming a water-mediated hydrogen bond with Lysine 235 (K235). nih.govacs.org The protonated piperazine (B1678402) motif of a related analogue was observed to be in close proximity to Aspartate 293 (D293), suggesting a significant electrostatic interaction. acs.org
The identification of these interaction hotspots provides a structural rationale for the potency of these compounds and serves as a guide for designing new analogues with improved binding characteristics. nih.govnih.gov For instance, the this compound moiety was designed to optimize interactions within this pocket. nih.gov
Computational Modeling and Simulations
Computational methods are powerful tools for predicting and understanding ligand-target interactions, complementing experimental techniques like X-ray crystallography.
Molecular Docking Studies for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.comnih.gov For this compound and its analogues, docking studies were used to predict their binding modes within the ALK2 active site. mdpi.comdiamond.ac.uk These studies are guided by the known crystal structure of related inhibitors and help in understanding how different functional groups contribute to binding affinity.
Docking simulations can highlight key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov For example, in a study of a related 2,6-difluorobenzamide (B103285) derivative, docking highlighted strong hydrophobic interactions between the difluoroaromatic ring and residues Val203 and Val297, and between the 6-fluoro group and Asn263. mdpi.comnih.gov It also confirmed the importance of hydrogen bonds between the carboxamide group and residues Val207, Leu209, and Asn263. mdpi.comnih.gov Such insights are crucial for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications lead to increased or decreased potency.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the protein over time. mdpi.comresearchgate.net MD simulations can be used to assess the stability of the binding pose predicted by docking and to identify subtle but important dynamic interactions. mdpi.com
For benzamide derivatives, MD simulations can reveal how the molecule adapts its conformation within the binding pocket and how the protein structure responds to ligand binding. researchgate.net These simulations can also help in understanding the role of solvent molecules in mediating protein-ligand interactions. nih.govacs.org The insights gained from MD simulations are valuable for refining inhibitor design to achieve better shape complementarity and stronger binding affinity. mdpi.com
Elucidation of Downstream Signaling Pathways Modulated by this compound Derivatives
ALK2 is a type I receptor serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. nih.govpatsnap.com This pathway is essential for various physiological processes, including embryonic development and tissue homeostasis. patsnap.com Dysregulation of ALK2 signaling, often due to activating mutations, is implicated in diseases like fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). nih.govpatsnap.com
The primary mechanism of ALK2 signaling involves the phosphorylation of downstream effector proteins called SMADs (specifically SMAD1, SMAD5, and SMAD9). patsnap.com Upon activation, these phosphorylated SMADs translocate to the nucleus, where they regulate the transcription of target genes. nih.gov
Derivatives of this compound have been shown to be potent inhibitors of ALK2. nih.gov By binding to the ATP-binding pocket of ALK2, these compounds prevent the phosphorylation of downstream SMAD proteins, thereby inhibiting the entire signaling cascade. patsnap.com Studies have demonstrated that these inhibitors can effectively reduce the phosphorylation of SMADs in cell-based assays, confirming their on-target activity. patsnap.com The modulation of this pathway is the basis for their potential therapeutic effect in diseases driven by aberrant ALK2 signaling. nih.govscholaris.ca
Mechanistic Understanding of Selectivity and Off-Target Effects
The selectivity of a therapeutic agent is a critical determinant of its efficacy and safety. For this compound and its analogues, extensive research has been conducted to understand the molecular interactions that govern their binding to primary targets and to elucidate the structural features that contribute to off-target effects. These investigations are crucial for the rational design of more selective and potent inhibitors.
In the context of activin-like kinase 2 (ALK2) inhibition, the this compound moiety has been identified as a key structural element for achieving high potency while minimizing off-target activities, particularly against the hERG potassium channel. researchgate.netacs.org Initial lead compounds, while effective against ALK2, exhibited undesirable interactions with hERG. The strategic replacement of a trimethoxyphenyl group with the this compound motif resulted in equipotent inhibitors with significantly reduced affinity for the hERG channel (IC50 > 30 μM). acs.org This modification was instrumental in improving the selectivity profile of the inhibitor series.
Further structure-activity relationship (SAR) studies revealed that the substituents on the benzamide ring play a crucial role in modulating selectivity over other kinases, such as the highly homologous ALK5. The introduction of a fluorine atom at the ortho position to the amide group, in conjunction with the methoxy (B1213986) group, was found to enhance selectivity for ALK2 over ALK5. acs.org While the precise mechanism for this enhancement is still under investigation, it is hypothesized that the electronic properties and steric hindrance introduced by the fluorine substituent contribute to a more favorable binding conformation in the ALK2 active site compared to ALK5. acs.org
The development of analogues of this compound has led to compounds with high inhibitory activity against ALK2, excellent kinome-wide selectivity, and favorable pharmacokinetic properties. researchgate.netnih.gov For instance, derivatives have been synthesized that show minimal inhibitory activity against a panel of CYP450 isoforms, indicating a lower potential for drug-drug interactions. acs.org
In a different therapeutic area, analogues such as 2,6-difluoro-3-methoxybenzamide (B3025189) have been investigated as inhibitors of the bacterial cell division protein FtsZ. nih.govmdpi.com Molecular docking studies have provided insights into the binding mechanism, highlighting the importance of the difluoroaromatic ring in establishing strong hydrophobic interactions with key residues in the allosteric pocket of FtsZ. nih.gov Specifically, the 2-fluoro substituent interacts with residues Val203 and Val297, while the 6-fluoro group engages with Asn263. nih.gov The carboxamide group is also critical, forming hydrogen bonds with Val207, Leu209, and Asn263, which stabilize the ligand-protein complex. nih.gov The fluorine atoms induce a non-planar conformation in the molecule, which is thought to be more favorable for binding to the FtsZ protein. nih.govresearchgate.net
The following tables summarize the inhibitory and off-target activities of this compound and its analogues.
| Compound | Target | IC50 (nM) | Off-Target | Off-Target IC50 (nM) | Selectivity (Fold) |
|---|---|---|---|---|---|
| M4K2009 | ALK2 | - | hERG | Moderate Activity | - |
| M4K2149 | ALK2 | Equipotent to M4K2009 | hERG | Reduced Affinity | - |
| 8b (this compound derivative) | ALK2 | 24 | ALK5 | - | Improved vs. M4K2149 |
| 6a | ALK2 | - | ALK1 | 15 | Equipotent |
| 6a | ALK2 | - | ALK3 | 428 | 33 |
| 6a | ALK2 | - | ALK4 | 1336 | 103 |
| Compound | ALK2 WT IC50 (nM) | ALK2 R206H IC50 (nM) | ALK2 G328V IC50 (nM) | ALK2 R258G IC50 (nM) |
|---|---|---|---|---|
| M4K2009 | Comparable | Comparable | Comparable | Comparable |
| Benzamide Analogues | Comparable to M4K2009 | Comparable to WT | Comparable to WT | Comparable to WT |
Advanced Preclinical Research and Translational Aspects of 2 Fluoro 6 Methoxybenzamide Analogues
In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization
The in vivo characterization of 2-Fluoro-6-methoxybenzamide analogues is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their pharmacological effects in a living system. While specific data for this compound itself is limited, studies on structurally related fluorinated benzamides provide valuable insights into the potential PK/PD profiles of its analogues.
One area of investigation for fluorinated benzamides has been in the development of ligands for dopamine (B1211576) D2 receptors, which are important targets for antipsychotic medications. For instance, a series of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides have been synthesized and evaluated for their affinity to dopamine D2 receptors. nih.gov These studies are critical for establishing the pharmacodynamic profile of such compounds and their potential therapeutic utility in CNS disorders.
Furthermore, radiolabeled analogues, such as (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide ([18F]fallypride), have been developed as tracers for positron emission tomography (PET) imaging of dopamine D2 receptors. nih.gov In vivo studies with [18F]fallypride in rats and monkeys have demonstrated high uptake in the striatum, a brain region rich in dopamine D2 receptors. nih.gov The specific binding of [18F]fallypride could be displaced by the antipsychotic drug haloperidol, confirming its engagement with the intended target in a living system. nih.gov This type of in vivo characterization is instrumental in confirming the mechanism of action and assessing target engagement of novel CNS drug candidates.
| Compound Class | Key Findings | Reference |
| 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides | High-affinity ligands for CNS dopamine D2 receptors. | nih.gov |
| [18F]fallypride | High striatal uptake in rats and monkeys, indicating target engagement with dopamine D2 receptors. Displaceable by haloperidol. | nih.gov |
Metabolic Stability and Metabolite Identification
The metabolic fate of a drug candidate is a critical factor influencing its efficacy and safety. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking metabolically labile positions. The strong carbon-fluorine bond is less susceptible to cleavage by metabolic enzymes compared to a carbon-hydrogen bond.
Studies on the metabolism of fluorinated aromatic compounds, while not specific to this compound, offer a general understanding of the potential metabolic pathways. For example, the in vivo metabolism of 2,5-difluoroaminobenzene and 2,5-difluoronitrobenzene (B1216864) in rats revealed different primary metabolic routes. nih.gov For 2,5-difluoroaminobenzene, the main pathway was cytochrome P450-catalyzed aromatic hydroxylation. nih.gov In contrast, 2,5-difluoronitrobenzene was primarily metabolized through glutathione (B108866) conjugation. nih.gov These findings suggest that the nature of other substituents on the fluorinated benzene (B151609) ring significantly influences the metabolic pathway.
For analogues of this compound, potential metabolic pathways could include:
O-demethylation of the methoxy (B1213986) group.
Hydroxylation of the aromatic ring.
Amide hydrolysis .
Conjugation with glucuronic acid or sulfate.
The identification of metabolites is typically carried out using in vitro systems, such as liver microsomes or hepatocytes, followed by in vivo studies in preclinical species. Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are indispensable for the detection and structural elucidation of metabolites. A thorough understanding of the metabolic profile is essential to identify any potentially active or toxic metabolites and to assess the potential for drug-drug interactions.
| Compound | Primary Metabolic Pathway | Key Findings | Reference |
| 2,5-difluoroaminobenzene | Cytochrome P450 catalyzed aromatic hydroxylation | Demonstrates the influence of the amino group on the metabolic fate of a fluorinated benzene ring. | nih.gov |
| 2,5-difluoronitrobenzene | Glutathione conjugation | Highlights how different functional groups direct the metabolism of fluorinated aromatics. | nih.gov |
Blood-Brain Barrier (BBB) Permeability Assessment for Central Nervous System Applications
For a drug to be effective in the CNS, it must efficiently cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. The physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and polar surface area, are key determinants of its ability to passively diffuse across the BBB.
While direct experimental data on the BBB permeability of this compound analogues is scarce, the general principles of CNS drug design suggest that these compounds would be evaluated using a combination of in silico, in vitro, and in vivo models.
In silico models: Computational tools are used to predict BBB permeability based on the calculated physicochemical properties of the analogues. These models can help prioritize compounds for synthesis and further testing.
In vitro models: Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based models, such as those using Caco-2 or MDCK cells, are commonly employed to assess the passive permeability and identify potential substrates of efflux transporters like P-glycoprotein.
In vivo models: Direct measurement of brain and plasma concentrations of the compound after systemic administration in rodents is the gold standard for determining the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which are key indicators of BBB penetration.
The development of fluorinated benzamides as PET tracers, such as [18F]fallypride, inherently demonstrates their ability to cross the BBB and reach their target in the brain. nih.gov This provides strong evidence that a this compound scaffold can be compatible with CNS penetration.
Toxicological Screening and Safety Profiling of Derivatives
A comprehensive toxicological evaluation is a mandatory step in preclinical drug development to ensure the safety of a new chemical entity before it can be administered to humans. For CNS-active compounds like the analogues of this compound, the safety pharmacology core battery is of particular importance. fda.govcriver.comaltasciences.comaltasciences.com This core battery of studies investigates the effects of the test substance on vital functions, including the central nervous, cardiovascular, and respiratory systems. fda.govaltasciences.comaltasciences.com
The standard toxicological screening for a novel CNS drug candidate would typically include:
Central Nervous System Safety: Assessment of behavioral changes, motor activity, coordination, sensory and motor reflex responses, and body temperature. fda.govaltasciences.comaltasciences.com A functional observational battery (FOB) or a modified Irwin's test are commonly used for this purpose. fda.gov
Cardiovascular System Safety: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters. altasciences.com An in vitro hERG assay is also a critical early screen to assess the potential for QT interval prolongation, a serious cardiac side effect. criver.com
Respiratory System Safety: Measurement of respiratory rate and other parameters like tidal volume or hemoglobin oxygen saturation. fda.govaltasciences.comaltasciences.com
In addition to the safety pharmacology core battery, general toxicity studies are conducted in at least two species (one rodent and one non-rodent) to identify potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL). These studies involve repeated administration of the compound over various durations.
While specific toxicological data for this compound analogues are not publicly available, the presence of the fluorine atom would necessitate an evaluation for any potential toxicity associated with fluoride (B91410) release or the formation of reactive metabolites.
| Safety Assessment | Key Parameters Evaluated | Standard Assays |
| Central Nervous System | Behavioral changes, motor activity, coordination, reflexes, body temperature | Functional Observational Battery (FOB), Irwin's Test |
| Cardiovascular System | Blood pressure, heart rate, electrocardiogram (ECG), potential for QT prolongation | In vivo telemetry, in vitro hERG assay |
| Respiratory System | Respiratory rate, tidal volume, hemoglobin oxygen saturation | Whole-body plethysmography |
| General Toxicity | Identification of target organs, No-Observed-Adverse-Effect Level (NOAEL) | Repeated-dose toxicity studies in two species |
Formulation Strategies for Preclinical Studies
The poor aqueous solubility of many drug candidates, a common feature of CNS-active compounds designed to be lipophilic for BBB penetration, presents a significant challenge for preclinical development. wuxiapptec.comnih.gov Inadequate formulation can lead to poor bioavailability and erroneous results in pharmacokinetic and toxicological studies. wuxiapptec.com Therefore, the development of appropriate formulations is a critical step to ensure reliable and reproducible preclinical data.
For poorly water-soluble analogues of this compound, several formulation strategies can be employed for preclinical studies:
Solutions: The use of co-solvents, such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or ethanol, can be a straightforward approach to solubilize the compound for initial in vivo screening. However, the potential toxicity of the co-solvents themselves must be considered.
Suspensions: Micronized or nanosized suspensions of the drug in an aqueous vehicle containing suspending and wetting agents can be used. Particle size reduction increases the surface area for dissolution.
Lipid-based formulations: For highly lipophilic compounds, lipid-based formulations such as solutions in oil, self-emulsifying drug delivery systems (SEDDS), or self-microemulsifying drug delivery systems (SMEDDS) can enhance solubility and oral absorption. nih.gov
Amorphous solid dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can significantly improve its dissolution rate and solubility. nih.gov
The choice of formulation will depend on the physicochemical properties of the specific analogue, the intended route of administration, and the requirements of the preclinical study. For early-stage studies, simple formulations are often preferred, while more advanced formulations may be developed for later-stage preclinical and clinical studies.
| Formulation Strategy | Description | Advantages | Considerations |
| Solutions | Dissolving the compound in a vehicle, often with co-solvents. | Simple to prepare, ensures dose uniformity. | Potential for co-solvent toxicity, limited drug loading. |
| Suspensions | Dispersing solid drug particles in a liquid medium. | Can accommodate higher drug doses than solutions. | Potential for particle aggregation, requires careful characterization of particle size. |
| Lipid-based Formulations | Incorporating the drug into lipids, oils, or surfactants. | Can significantly enhance the oral bioavailability of lipophilic drugs. | Complexity of the formulation, potential for in vivo variability. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in a non-crystalline state. | Greatly improves dissolution rate and solubility. | Potential for recrystallization, requires specialized manufacturing techniques. |
Future Research Directions and Unaddressed Challenges in 2 Fluoro 6 Methoxybenzamide Research
Design of Next-Generation 2-Fluoro-6-methoxybenzamide Analogues with Enhanced Potency and Specificity
The development of next-generation analogues of this compound with improved potency and specificity is a primary focus of future research. Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new chemical entities. Key areas of exploration will include:
Modification of the Benzamide (B126) Core: Systematic substitution at various positions of the phenyl ring will be explored to enhance binding affinity and selectivity for target proteins. The introduction of different functional groups can modulate the electronic and steric properties of the molecule, leading to improved pharmacological profiles.
Bioisosteric Replacement: Replacing the amide linker with other functional groups, such as reversed amides, sulfonamides, or heterocyclic rings, could lead to novel analogues with altered pharmacokinetic and pharmacodynamic properties.
Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together to create more potent and specific inhibitors. This strategy can be particularly useful for designing inhibitors that target unique pockets on the protein surface.
A series of novel N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides, where the sulfamoyl group of the antipsychotic drug sulpiride (B1682569) was replaced with a sulfonamido group, demonstrated significantly higher potency as dopamine (B1211576) receptor blockers, highlighting the potential of modifying the core structure. researchgate.net
Exploration of Novel Therapeutic Indications Beyond Current Focus
While the primary focus of this compound research has been on its potential as a kinase inhibitor for cancer therapy, its structural motifs suggest potential applications in other therapeutic areas. Future investigations should explore its efficacy in:
Neurodegenerative Diseases: Substituted benzamides have shown potential in modulating dopaminergic neurons, suggesting a possible role in conditions like Parkinson's disease. researchgate.net Furthermore, some benzamide derivatives have been investigated as inhibitors of amyloid-beta aggregation, a key pathological hallmark of Alzheimer's disease. researchgate.net
Inflammatory Disorders: Certain benzamide analogues have exhibited anti-inflammatory properties, indicating their potential for treating chronic inflammatory diseases.
Infectious Diseases: The benzamide scaffold is present in some compounds with antimicrobial and antifungal activity. For instance, benzoylselenoureas have shown dual action against fungal growth and urease activity in Cryptococcus neoformans. acs.org
The diverse biological activities of substituted benzamides, including their use as antiemetics and antipsychotics, underscore the broad therapeutic potential of this class of compounds. nih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Benzamides
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of benzamide-based drugs. These computational tools can accelerate the drug discovery process by:
Predictive Modeling: AI algorithms can build predictive models for the activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel this compound analogues. This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, moving beyond the modification of existing scaffolds. These models can learn the underlying chemical principles from large datasets of known active compounds to generate novel benzamide derivatives with high predicted potency and specificity.
Target Identification: AI can analyze vast biological datasets to identify novel protein targets for which this compound analogues may be effective.
Investigation of Resistance Mechanisms and Strategies for Overcoming Them
A significant challenge in the clinical development of targeted therapies, including kinase inhibitors, is the emergence of drug resistance. Future research on this compound must proactively address this issue by:
Identifying Potential Resistance Mutations: Preclinical studies using in-vitro models can identify potential mutations in the target kinase that confer resistance to this compound analogues. This information is crucial for the design of next-generation inhibitors that can overcome these resistance mechanisms.
Elucidating Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target. Understanding these bypass mechanisms is essential for developing effective combination therapies.
Developing Novel Inhibitors: The design of inhibitors that bind to different conformational states of the target kinase or to allosteric sites can be an effective strategy to overcome resistance mediated by mutations in the ATP-binding pocket.
Mechanisms of acquired resistance to kinase inhibitors often involve secondary mutations in the kinase domain, upregulation of related kinases, activation of alternative signaling pathways, and overexpression of pro-survival proteins. annexpublishers.com
Development of Synergistic Therapeutic Approaches with Existing Modalities
Combining this compound analogues with other therapeutic agents holds the potential to enhance efficacy, reduce toxicity, and overcome drug resistance. Future research should focus on:
Combination with Chemotherapy: Investigating the synergistic effects of combining this compound derivatives with standard-of-care chemotherapy agents in various cancer types.
Combination with Other Targeted Therapies: Exploring combinations with inhibitors of other key signaling pathways to create a multi-pronged attack on cancer cells. A novel benzamide derivative, VKNG-2, has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a key player in multidrug resistance. nih.gov
Combination with Immunotherapy: Assessing the potential of this compound analogues to enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment.
The use of synergistic drug combinations is a promising strategy to combat antibiotic resistance, where agents with different mechanisms of action can be combined to achieve a more potent antimicrobial effect. hilarispublisher.comhilarispublisher.com This principle can be applied to the development of novel anti-cancer therapies involving this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-fluoro-6-methoxybenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically starts with 2-fluoro-6-methoxybenzoic acid, which is activated via coupling reagents (e.g., HATU or EDCI) for amidation with ammonia or amines. Reaction optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (40–60°C) to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yield tracking via HPLC and structural confirmation via (e.g., methoxy singlet at δ 3.8–4.0 ppm) are critical .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
- LC-MS : Confirm molecular ion peaks (m/z ~169 for [M+H]) and rule out impurities.
- NMR : Validate methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and amide NH (δ 8.0–8.5 ppm).
- FT-IR : Check carbonyl stretching (1650–1680 cm) for amide bond formation .
Advanced Research Questions
Q. What structural modifications of this compound enhance its inhibitory activity against ALK2 kinase, and how are selectivity profiles assessed?
- Methodological Answer : Substituent optimization (e.g., alkylation of the amide nitrogen or fluorination at the 4-position) improves ALK2 inhibition. Selectivity is evaluated via kinase panel assays (e.g., Eurofins KinaseProfiler™) comparing IC values against off-target kinases (e.g., ALK5 or TGFβR1). Molecular docking studies (using software like Schrödinger) predict binding interactions with ALK2’s ATP-binding pocket .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) factors. Address via:
- Metabolic Stability Assays : Liver microsomal studies to identify rapid clearance.
- Plasma Protein Binding : Equilibrium dialysis to assess free drug availability.
- Blood-Brain Barrier (BBB) Penetration : MDCK-MDR1 assays for CNS-targeted compounds.
Iterative redesign (e.g., adding methyl groups to reduce polarity) improves in vivo PK .
Q. What experimental strategies are used to analyze the role of fluorine and methoxy groups in this compound’s bioactivity?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs replacing fluorine with chlorine or methoxy with ethoxy to assess electronic/steric effects.
- SAR Studies : Compare IC values in enzyme inhibition assays (e.g., ALK2) and cellular models.
- Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps and H-bonding capacity .
Q. How can researchers ensure compound stability during long-term storage or under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photooxidation.
- Solution Stability : Assess in PBS or DMSO at -20°C vs. 4°C; use LC-MS to identify hydrolyzed byproducts (e.g., benzoic acid derivatives) .
Q. What crystallographic techniques are employed to determine the binding mode of this compound with target proteins?
- Methodological Answer : Co-crystallize the compound with purified ALK2 kinase domain. Use:
- X-ray Crystallography : Resolve structures at <2.0 Å resolution (e.g., synchrotron sources).
- Electron Density Maps : Identify fluorine’s hydrophobic interactions and methoxy’s H-bonding with residues like Lys232 or Asp329. Validate with mutagenesis studies .
Data Analysis & Interpretation
Q. How should researchers address conflicting data in biological assays (e.g., variable IC values across labs)?
- Methodological Answer : Standardize protocols:
- Assay Conditions : Control ATP concentration (e.g., 10 µM for kinase assays) and buffer pH.
- Reference Compounds : Include positive controls (e.g., LDN-214117 for ALK2).
- Statistical Validation : Use Grubbs’ test to identify outliers and repeat assays in triplicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
